Ervamycine

説明

Ervamycine is a macrolide antibiotic that belongs to the erythromycin family. It is a semi-synthetic derivative of erythromycin, which was first isolated from a strain of Streptomyces erythreus in 1952. It is used for the treatment of a variety of bacterial infections, including respiratory tract, gastrointestinal, and skin infections. This compound is also used in laboratory experiments to study the effects of antibiotics on bacteria.

科学的研究の応用

Glycine-arginine-alpha-ketoisocaproic acid (GAKIC) supplementation was studied for its effects on repeated bouts of anaerobic cycling performance. The study found an ergogenic effect of GAKIC in attenuating the decline in mean power during repeated bouts of supramaximal exercise (Buford & Koch, 2004).

A metabolomics approach was used to investigate the estrogenic effects of o,p'-DDT on the uterus and brain, using a 1H NMR-based metabolomics approach. The study indicated both estrogenic receptor-dependent and independent effects of o,p'-DDT at the metabolome levels (Wang et al., 2017).

The effects of Labisia pumila var. alata on bone markers and bone calcium in a rat model of post-menopausal osteoporosis were studied. The herb showed potential as an alternative agent to estrogen replacement therapy (Shuid et al., 2011).

Research on fluorescent semiconductor nanocrystals, also known as quantum dots or qdots, has evolved from electronic materials science to biological applications. They have potential for the study of intracellular processes at the single-molecule level, high-resolution cellular imaging, and more (Michalet et al., 2005).

A study on spiramycine in acute tonsillitis and sinusitis assessed the efficacy and tolerance of the drug, showing overall efficacy of 90% and good tolerance for both indications (Ullah, 2011).

The influence of immunosuppressive drugs on T- and B-cell apoptosis via the p53-mediated pathway was examined in vitro and in human heart-transplanted recipients. The study found that these drugs inhibit T-and B-cell apoptosis via the p53-pathway (Boldt et al., 2006).

作用機序

Target of Action

Ervamycine, also known as Eravacycline, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most of those bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .

Mode of Action

This compound disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the incorporation of amino acid residues into elongating peptide chains . In general, this compound is bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis); however, in vitro bactericidal activity has been shown against certain strains of Escherichia coli and Klebsiella pneumoniae .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, this compound prevents the incorporation of amino acid residues into elongating peptide chains . This disrupts the normal protein synthesis process, leading to the inhibition of bacterial growth.

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic efficacy

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, which leads to the inhibition of bacterial growth and proliferation . This makes this compound effective against a wide range of bacteria, including those resistant to other antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that gene-environment interactions can play a crucial role in the efficacy of drugs . Therefore, factors such as the presence of other drugs, the patient’s diet, and the specific strain of bacteria could potentially influence the action of this compound.

生化学分析

Biochemical Properties

Ervamycine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP3A4, which is involved in the metabolism of many drugs . This compound acts as an inhibitor of this enzyme, thereby affecting the metabolic rate of substrates processed by CYP3A4. Additionally, this compound binds to certain proteins, altering their conformation and function, which can impact various biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . This compound also affects gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and metabolic processes . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as CYP3A4, inhibiting their activity and preventing the metabolism of their substrates . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound influences gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound can degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of enzymes involved in the biosynthesis of secondary metabolites, such as alkaloids and flavonoids . This compound also affects the levels of key metabolites, such as amino acids and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is influenced by factors such as blood flow, tissue binding affinity, and membrane permeability . Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to the cytoplasm, nucleus, and other organelles, depending on the cell type and physiological conditions . The localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments. This subcellular localization is essential for this compound to interact with its target biomolecules and exert its biochemical effects .

特性

IUPAC Name |

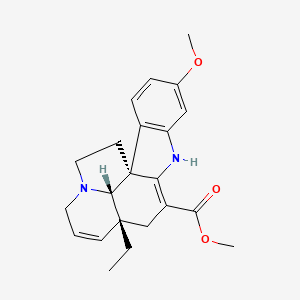

methyl (1R,12R,19S)-12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-21-8-5-10-24-11-9-22(20(21)24)16-7-6-14(26-2)12-17(16)23-18(22)15(13-21)19(25)27-3/h5-8,12,20,23H,4,9-11,13H2,1-3H3/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXBRBWRPNGGEZ-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032205 | |

| Record name | 16-Methoxytabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27773-39-3 | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27773-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Methoxytabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERVAMYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX294XSR6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。